molecular formula C10H22N2 B122779 Isophorone diamine CAS No. 2855-13-2

Isophorone diamine

Cat. No. B122779
CAS RN: 2855-13-2
M. Wt: 170.3 g/mol
InChI Key: RNLHGQLZWXBQNY-UHFFFAOYSA-N
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Description

Isophorone diamine (IPDA) is a chemical compound that has garnered attention due to its applications in various fields, including materials science and bio-imaging. The compound is derived from isophorone nitrile (IPN) and has been the subject of research for its synthesis and potential uses.

Synthesis Analysis

The synthesis of IPDA has been explored using cobalt-based catalysts supported on acidic and basic oxides. A study demonstrated that the cobalt catalyst supported on SiO2 with a 20 wt % Co loading was particularly effective, achieving a high conversion of IPN (90.9%) and yield of IPDA (70.4 mol %). This catalyst also showed excellent reusability, maintaining its performance over eight cycles without significant degradation, outperforming commercial Raney Co catalysts .

Molecular Structure Analysis

The molecular structure of IPDA-related compounds has been investigated through various spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry (MS). Additionally, single-crystal X-ray diffraction has been used to elucidate the structure of triphenylamine isophorone derivatives, which are related to IPDA. These studies are crucial for understanding the structure-property relationships of these compounds .

Chemical Reactions Analysis

Research into the chemical reactions of IPDA derivatives has revealed that they possess good two-photon absorption (2PA) properties. The 2PA cross-sections of these derivatives increase with the number of isophorone branches, indicating that the molecular structure plays a significant role in their photo-physical properties. The highest recorded 2PA cross-section was 9398.23 GM for a compound in 1,4-dioxane .

Physical and Chemical Properties Analysis

The physical and chemical properties of IPDA and its derivatives have been studied through their photo-physical properties. The compounds exhibit promising two-photon absorption and emission properties, which are essential for applications in bio-imaging. Theoretical calculations, such as density functional theory (DFT) studies, have been applied to these compounds to further understand their properties and potential applications. Notably, cytotoxicity tests have indicated that these compounds have good biocompatibility with living cells, which is crucial for their use in biological contexts .

Relevant Case Studies

Case studies involving the use of IPDA derivatives in bio-imaging have highlighted their potential for application in both one- and two-photon fluorescence microscopy imaging domains. These studies suggest that IPDA derivatives can be used as effective fluorescent probes for imaging living cells, which could have significant implications for medical diagnostics and research .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Polymer Science and Material Engineering .

Summary of the Application

IPDA is used as a curing agent for epoxy resins . It is found that IPDA-based adhesive compositions have greater viability and improved stress–strain properties than do linear aliphatic amines .

Methods of Application or Experimental Procedures

The process involves the development of new adhesive compositions, exploring the effect of the chemical nature of the curing agent (linear and cycloaliphatic amines) on the curing kinetics, as well as the thermomechanical and strength characteristics, of epoxy compositions . Various accelerators (derivatives of phenol, imidazole, salts of tertiary amines, etc.) are used to reduce the temperature of postcuring of compositions based on IPDA .

Results or Outcomes

It is found that IPDA-based adhesive compositions have greater viability and improved stress–strain properties than do linear aliphatic amines .

2. Carbon Dioxide Capture

Specific Scientific Field

This application falls under the field of Environmental Science and Chemical Engineering .

Summary of the Application

IPDA has been found to be able to remove more than 99 percent of CO2 from air with a concentration of 400 parts per million (ppm) – about the level currently in the atmosphere .

Methods of Application or Experimental Procedures

The process involves the use of IPDA in laboratory tests for carbon capture .

Results or Outcomes

This process happened much faster than other carbon capture techniques, removing 201 millimoles of CO2 per hour, per mole of the compound . That is at least twice as fast as other Direct Air Capture lab systems, and far faster than the leading artificial leaf device .

3. Manufacture of Isophorone Diisocyanate

Specific Scientific Field

This application falls under the field of Industrial Chemistry .

Summary of the Application

IPDA is used as a precursor in the manufacture of isophorone diisocyanate by phosgenation .

Methods of Application or Experimental Procedures

The process involves the use of IPDA in the manufacture of isophorone diisocyanate by phosgenation .

Results or Outcomes

The outcome of this process is the production of isophorone diisocyanate, which is used in various industrial applications .

4. Waterproofing and Paving Concreting

Specific Scientific Field

This application falls under the field of Civil Engineering .

Summary of the Application

IPDA is used in waterproofing and paving concreting .

Methods of Application or Experimental Procedures

The process involves the use of IPDA in the manufacture of materials used for waterproofing and paving concreting .

Results or Outcomes

The outcome of this process is the production of materials that provide effective waterproofing and paving concreting solutions .

5. Advanced Composite Materials

Specific Scientific Field

This application falls under the field of Material Engineering .

Summary of the Application

IPDA is used in the production of advanced composite materials . Its higher cost compared to other amines is less critical as performance is the key criteria .

Methods of Application or Experimental Procedures

The process involves the use of IPDA in the manufacture of advanced composite materials .

Results or Outcomes

The outcome of this process is the production of advanced composite materials with improved technological and operational characteristics .

6. Coating Instrument Panels and Other Plastic Components

Specific Scientific Field

This application falls under the field of Industrial Design .

Summary of the Application

IPDA is used to produce light- and weather-resistant polyurethanes, for example, for coating instrument panels and other plastic components .

Methods of Application or Experimental Procedures

The process involves the use of IPDA in the manufacture of light- and weather-resistant polyurethanes for coating instrument panels and other plastic components .

Results or Outcomes

The outcome of this process is the production of light- and weather-resistant polyurethanes that are used for coating instrument panels and other plastic components .

Safety And Hazards

Isophorone diamine may be toxic by inhalation and skin absorption. It is corrosive to skin . Inhalation of high concentrations of vapor causes irritation, coughing, and nausea .

Future Directions

Evonik invests in a pilot electrolyzer at its site in Herne (Germany) to produce green hydrogen as a starting product for isophorone diamine (IPDA). In an accompanying project, Siemens Energy is researching how this new electrolysis technology stands up in industrial use .

properties

IUPAC Name

3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine
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InChI

InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3
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InChI Key

RNLHGQLZWXBQNY-UHFFFAOYSA-N
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Canonical SMILES

CC1(CC(CC(C1)(C)CN)N)C
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Molecular Formula

C10H22N2
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Related CAS

68133-56-2 (4-methylbenzenesulfonate)
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DSSTOX Substance ID

DTXSID6027503
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Molecular Weight

170.30 g/mol
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Physical Description

Isophoronediamine appears as a clear to light-yellow liquid. Highly soluble though slightly denser than water. May be toxic by inhalation and skin absorption. Corrosive to skin. Used to make other chemicals., Liquid, Colourless liquid; mp = 10 deg C; [ICSC] Clear light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

477 °F at 760 mmHg (USCG, 1999), 247 °C
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Flash Point

230 °F (USCG, 1999), Flash point =112 °C, 112 °C c.c.
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Solubility

Solubility in water at 492 g/l at 23.8 °C: very soluble
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Density

0.924 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.922, Relative density (water = 1): 0.92
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Vapor Pressure

0.01 [mmHg], Vapor pressure, Pa at 20 °C: 1.6
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Product Name

Isophorone diamine

Color/Form

Colorless liquid

CAS RN

2855-13-2
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Record name 3-aminomethyl-3,5,5-trimethylcyclohexylamine
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Melting Point

50 °F (USCG, 1999), 10 °C
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Synthesis routes and methods I

Procedure details

After the prepolymer has been cooled to 50° C., 695 parts by weight of dimethyl formamide and 44.4 parts by weight (0.2 mol) of 1-isocyanato-3,3,5-trimethyl-5-isocyanato methyl cyclohexane are added. 34.8 parts by weight (0.2 mol) of a mixture of 2,4- and 2,6-tolylene diisocyanate in a ratio of 8:2, and 2.4 parts by weight (0.02 mol) of a mixture of 1-methyl-1-phospha -2-cyclopenten-1-oxide and 1-methyl-1-phospha -3-cyclopenten-1-oxide, are added to the resulting solution. When the evolution of carbon dioxide has virtually stopped, 17.2 parts by weight (0.2 mol) of methacrylic acid in 17.2 parts by weight of dimethyl formamide are added, followed by stirring at 80° C. until a clear solution is formed. Chain extension with 48 parts by weight (0.28 mol) of 1-amino-3,3,5-trimethyl-5-aminomethyl cyclohexane in 100 parts by weight of dimethyl formamide at 25° C. gives a solution of a polyurethane acyl urea having a viscosity of 1650 cP at 24° C.
[Compound]
Name
polyurethane acyl urea
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Name
2,4- and 2,6-tolylene diisocyanate
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Synthesis routes and methods II

Procedure details

As in Example 8, a preadduct is prepared from 21 parts, by weight, of a polyester of adipic acid and 1,6-hexane diol (hydroxyl number 134.1; acid number 0.7) and 12.05 parts, by weight, of 1-isocyanato-3-isocyanatomethyl-3,5,5-trimethyl cyclohexane by heating the mixture for 3 hours at 100° C. After dilution with 61.1 parts, by weight, of carbon tetrachloride, the solution is maintained at a temperature of 70° C. The mixture is reacted to form a polyurethane-polyurea in the same way as in Example 1, 1.628 kg/h of 1-amino-3-aminomethyl-3,5,5-trimethyl cyclohexane being additionally introduced as further reaction component into the reaction mixture by means of a pinned disc mixer following the preheater and the reactor being heated using saturated steam under 25 bars pressure. A 25% solution in isopropanol-toluene-methyl glycol acetate (50:37:13) prepared immediately after the production of the reaction product has a viscosity of 10,190 cP/20° C. After storage for 1 week at room temperature, the final viscosity amounts to 13220 cP/20° C.
[Compound]
Name
polyester
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Synthesis routes and methods III

Procedure details

In the same apparatus as described in Example 1, a preadduct is produced from 67.03 parts, by weight, of a polyester of adipic acid and 1,4-butane diol (hydroxyl number 52.2; acid number 0.6), 3.06 parts, by weight, of a polydimethyl siloxane containing terminal methylol groups and having a hydroxyl number of 198.0 and 24.06 parts, by weight, of 1-isocyanato-3-isocyanatomethyl-3,5,5-trimethylcyclohexane by heating the mixture for 2.5 hours at 100° C. After dilution with 141.5 parts, by weight, of toluene, the solution is maintained at a temperature of 80° C. The mixture is then reacted to form the polyurethane in the same way as in Example 1, 1.49 kg/h of 1-amino-3-aminomethyl-3,5,5-trimethyl cyclohexane being additionally introduced as further reaction component into the reaction mixture in a pinned-disc mixer following the preheater and the reactor being heated using steam under a pressure of 25 bars. A 25% solution in toluene-isopropanol (1:1) prepared immediately after production of the reaction product has a viscosity of 6390 cP/20° C. After storage for 1 week at room temperature, the final viscosity amounts to 7250 cP/20° C.
[Compound]
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
198.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution containing 15 wt. % of IPN, 30 wt. % of ammonia and 55 wt. % of methanol was produced and stirred in a pressure vessel under the pressure obtained for 24 h at 25° C.; in this case isophorone nitrile (IPN) was converted largely into isophorone imino nitrile (IPIN). This solution was then pumped at 400 ml/h, corresponding to an LHSV value of 2 h-1, through the reactor, which was filled with 160 ml of hydrogenation catalyst according to the invention (as in Example 1) and 40 ml of inert steel balls. According to the analysis of the product mixture a yield of 92.1% of IPDA was obtained. After distillation of the product mixture a product purity of 99.78% IPDA was obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
isophorone imino nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
steel
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Yield
92.1%

Synthesis routes and methods V

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 70.0 g (100 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates there were passed upwardly, per hour, 40.4 g of a 50% solution of isophoronenitrile (purity 99.0%) in tetrahydrofuran and 303.0 g of liquid ammonia at a pressure of 250 bar and a temperature of 80° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 130° C. The effluent was depressurized to standard pressure, and the ammonia was distilled off. The hydrogenation product contained, apart from tetrahydrofuran, 96.4% of isophoronediamine and 0.6% of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, as determined by gas-chromatographic analysis. The product obtained over an on-stream period of 121 hours was collected and separated by fractional distillation. There were obtained 2,371 g of isophoronediamine, corresponding to a yield of 95.1%.
[Compound]
Name
γ-aluminum oxide
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
303 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
95.1%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isophorone diamine
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Isophorone diamine
Reactant of Route 3
Isophorone diamine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2,350
Citations
AI Tkachuk, AG Zagora, IV Terekhov… - … Science, Series D, 2022 - Springer
… of the cycloaliphatic amines—isophorone diamine. To develop new … It is found that isophorone diamine-based adhesive … of postcuring of compositions based on isophorone diamine. …
Number of citations: 6 link.springer.com
A Berkessel, K Roland, M Schroeder… - The Journal of …, 2006 - ACS Publications
Isophorone diamine [IPDA, 3-(aminomethyl)-3,5,5-trimethylcyclohexylamine] is a chiral non-C 2 -symmetric 1,4-diamine which is produced industrially on large scale as the mixture of all …
Number of citations: 16 pubs.acs.org
X Zhao, Z Huang, P Song, H Yang… - Journal of Applied …, 2019 - Wiley Online Library
Fast curing epoxy resins were prepared by the reactions of diglycidyl ether of bisphenol A with isophorone diamine (IPD) and N‐(3‐aminopropyl)‐imidazole (API), and their curing …
Number of citations: 18 onlinelibrary.wiley.com
X Zhao, Z Huang, P Song, H Chen, H Yang, Y Zhang - Thermochimica Acta, 2019 - Elsevier
Fast curing resins are the material basis for large-scale production of fiber reinforced polymer (FRP) composites. In this study, diglycidyl ether of bisphenol A (DGEBA) was cured with 2-…
Number of citations: 8 www.sciencedirect.com
Y Liu, K Zhou, M Lu, L Wang, Z Wei… - Industrial & Engineering …, 2015 - ACS Publications
… Isophorone diamine (IPDA) is an important alicylic amine derived from the downstream products of acetone. (1) Because of the unique amino structure, IPDA is widely used as a …
Number of citations: 19 pubs.acs.org
Z Wu, G Yan, J Lu, G Zhang, J Yang - Industrial & Engineering …, 2019 - ACS Publications
… Inspired by previous work, 4-chlorophthalic anhydride and isophorone diamine, commonly used as industrial raw materials, were chosen to prepare polyimide film in this paper. We …
Number of citations: 13 pubs.acs.org
G Skarping, MD Dalene, H Tinnerberg - Analyst, 1994 - pubs.rsc.org
Hexamethylene-1,6-diamine (HDA) and isophoronediamine (IPDA) in hydrolysed human urine were studied as their perfluorofatty anhydride derivatives. Liquid chromatography and …
Number of citations: 21 pubs.rsc.org
I Arvanitoyannis, E Nikolaou… - … Chemistry and Physics, 1994 - Wiley Online Library
… The aim of the current work was to synthesize, characterize and compare the properties of a novel series of biodegradable copolyamides, based on isophorone diamine (IPD), adipic …
Number of citations: 12 onlinelibrary.wiley.com
F Fraga, M Penas, C Castro… - Journal of applied …, 2007 - Wiley Online Library
The study of the cure reaction of a diglycidyl ether of bisphenol A epoxy network with isophorone diamine is interesting for evaluating the industrial behavior of this material. The total …
Number of citations: 12 onlinelibrary.wiley.com
X Zhao, Z Huang, P Song, H Chen, H Yang, L Xie… - Thermochimica …, 2020 - Elsevier
… Then, the effect of isophorone diamine (IPDA) on the properties of DGEBA-AGE-1B2MZ system was investigated. The differential scanning calorimetry (DSC) results revealed that when …
Number of citations: 12 www.sciencedirect.com

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